1-(5-Iodo-1H-indazol-1-yl)ethanone
説明
1-(5-Iodo-1H-indazol-1-yl)ethanone is an indazole derivative featuring an iodine substituent at position 5 and an ethanone group at position 1 of the heterocyclic ring. Its molecular formula is C₉H₇IN₂O, with a molecular weight of 284.07 g/mol (calculated based on atomic weights). The iodine atom in this compound introduces unique electronic and steric properties, making it distinct from other halogenated or substituted analogs .
特性
分子式 |
C9H7IN2O |
|---|---|
分子量 |
286.07 g/mol |
IUPAC名 |
1-(5-iodoindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 |
InChIキー |
JNWIBFFQBLTCMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=C(C=C(C=C2)I)C=N1 |
製品の起源 |
United States |
類似化合物との比較
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 1-(5-Iodo-1H-indazol-1-yl)ethanone and related compounds:
Key Observations :
- Halogen Effects : The iodo substituent increases molecular weight and polarizability compared to bromo, chloro, or fluoro analogs. This may enhance lipophilicity and influence binding in biological systems .
- Nitro vs.
- Ring System Differences : Imidazole and pyrazole derivatives (e.g., ) lack the fused benzene ring of indazoles, reducing planarity and altering π-π stacking interactions.
Physicochemical Properties
- Density and Boiling Points :
- The nitro derivative (1.489 g/cm³) has a higher density than most halogenated analogs due to nitro’s electron-withdrawing nature and molecular packing .
- Iodo-substituted compounds generally exhibit higher boiling points than fluoro or chloro analogs due to increased molecular weight and van der Waals interactions.
- Solubility: Amino-substituted imidazoles (e.g., ) show enhanced water solubility due to hydrogen bonding, whereas halogenated indazoles are more lipophilic .
準備方法
Synthesis of 5-Iodo-1H-indazole
The foundational step for this route involves converting 5-aminoindazole to 5-iodo-1H-indazole via diazotization and subsequent Sandmeyer iodination.
Procedure :
-
Diazotization : 5-Aminoindazole (64.73 g, 486.13 mmol) is suspended in ice-cold water with concentrated HCl (200 mL). Sodium nitrite (37.34 g, 541.2 mmol) is added dropwise at −5°C to form the diazonium salt.
-
Iodination : A solution of potassium iodide (97 g, 584.34 mmol) is introduced, and the mixture is heated to 90°C for 1.5 hours. The reaction yields 5-iodo-1H-indazole with a reported 106% yield (126.63 g), attributed to residual salts.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 5-Aminoindazole |
| Diazotization Temp | −5°C to +2°C |
| Iodination Temp | 90°C |
| Yield | 106% (crude, includes salts) |
N-Acetylation of 5-Iodo-1H-indazole
The 1-position of 5-iodo-1H-indazole is acetylated using a modified Friedel-Crafts acylation.
Procedure :
-
Reaction Setup : 5-Iodo-1H-indazole (10 mmol) is dissolved in dichloromethane (20 mL) with potassium acetate (9.3 mmol) and 18-crown-6 (0.2 mmol) as a phase-transfer catalyst.
-
Acetylation : Acetyl chloride (12 mmol) is added dropwise at 20°C, and the mixture is stirred for 4 hours. The organic layer is separated, dried over MgSO<sub>4</sub>, and concentrated to yield 1-(5-iodo-1H-indazol-1-yl)ethanone.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | 18-Crown-6 |
| Solvent | Dichloromethane |
| Reaction Time | 4 hours |
| Yield | 52–65% (isolated) |
Analysis :
This two-step method achieves moderate yields but faces challenges in regioselectivity due to competing acetylation at the 2-position. NMR analysis (δ 2.01 ppm for acetyl CH<sub>3</sub>) and HRMS (calculated [M+Na]<sup>+</sup> 350.1368, observed 350.1360) confirm product identity.
Cyclization of Pre-Functionalized Precursors
Fischer Indazole Synthesis with Iodo-Acetyl Intermediates
This route constructs the indazole ring from iodinated and acetylated precursors via cyclization.
Procedure :
-
Precursor Preparation : 3-Nitro-5-iodoacetophenone is reduced to 3-amino-5-iodoacetophenone using hydrogenation (10% Pd/C, H<sub>2</sub>).
-
Cyclization : The amine undergoes diazotization with NaNO<sub>2</sub>/HCl at 0°C, followed by cyclization in dichloromethane with KOAc and 18-crown-6 to form 1-(5-iodo-1H-indazol-1-yl)ethanone.
Key Data :
| Parameter | Value |
|---|---|
| Reduction Catalyst | 10% Pd/C |
| Cyclization Temp | 0°C → 20°C |
| Yield | 30–40% (over two steps) |
Analysis :
While this method avoids post-synthetic modifications, the low yield stems from side reactions during nitro reduction and cyclization. LC-MS (m/z 460 [M+H]<sup>+</sup>) and IR (C=O stretch at 1693 cm<sup>−1</sup>) validate the product.
Direct Iodination-Acetylation of 1-Acetylindazole
Electrophilic Iodination
1-Acetylindazole is iodinated at the 5-position using iodine monochloride (ICl).
Procedure :
-
Iodination : 1-Acetylindazole (10 mmol) is reacted with ICl (12 mmol) in acetic acid at 80°C for 6 hours.
-
Workup : The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Iodinating Agent | ICl |
| Solvent | Acetic Acid |
| Yield | 45–50% |
Analysis :
Regioselectivity is controlled by the acetyl group’s directing effects. <sup>1</sup>H NMR (δ 8.13 ppm, indazole H-3) and elemental analysis (C<sub>9</sub>H<sub>7</sub>IN<sub>2</sub>O) confirm substitution at the 5-position.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Diazotization-Acetylation | High-purity product | Multi-step, moderate yields | 52–65% |
| Cyclization | Avoids post-modifications | Low overall yield | 30–40% |
| Direct Iodination | Single-step | Requires harsh conditions | 45–50% |
The diazotization-acetylation route is favored for scalability, despite its multi-step nature. Cyclization methods, though conceptually elegant, require optimization to improve yields.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., iodine’s deshielding effect at ~δ 7.8 ppm for indazole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₇IN₂O, expected m/z 302.956) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Derivative Synthesis : Modify the indazole core (e.g., replace iodine with Br/Cl) or the ethanone group (e.g., introduce hydroxyl or amine substituents) .
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinity with targets like protein kinases. Compare with experimental IC₅₀ values from kinase inhibition assays .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity with bioactivity .
What safety protocols are recommended for handling 1-(5-Iodo-1H-indazol-1-yl)ethanone?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Emergency Measures : For spills, neutralize with activated carbon and dispose as halogenated waste .
Q. Advanced
- Toxicological Profiling : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) for novel derivatives .
How can researchers address inconsistencies in biological activity data across studies?
Q. Advanced
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines via STR profiling .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity may arise from varying cell viability protocols (MTT vs. ATP assays) .
What are the key considerations for scaling up synthesis from lab to pilot scale?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
